molecular formula C10H13N5NaO7P B3339048 3'-Adenylic acid, sodium salt CAS No. 54835-81-3

3'-Adenylic acid, sodium salt

Cat. No.: B3339048
CAS No.: 54835-81-3
M. Wt: 369.2 g/mol
InChI Key: SDAZUSUFEKKBAD-MCDZGGTQSA-M
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Description

3’-Adenylic acid, sodium salt: , also known as adenosine 3’-monophosphate sodium salt, is a nucleotide molecule. It consists of an adenine base, a ribose sugar, and a phosphate group attached to the 3’ position of the ribose. This compound plays a crucial role in various biological processes, including cellular signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Adenylic acid, sodium salt can be synthesized through the phosphorylation of adenosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 3’ position .

Industrial Production Methods: In industrial settings, the production of 3’-Adenylic acid, sodium salt often involves enzymatic methods. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to produce 3’-Adenylic acid. This method is preferred due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3’-Adenylic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3’-Adenylic acid, sodium salt involves its conversion to cAMP by adenylate cyclase. cAMP acts as a secondary messenger in various signaling pathways, regulating processes such as gene expression, cell proliferation, and metabolic pathways. The molecular targets include protein kinase A, which is activated by cAMP and subsequently phosphorylates various target proteins .

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAZUSUFEKKBAD-MCDZGGTQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5NaO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970185
Record name Sodium 9-[3-O-(hydroxyphosphinato)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54835-81-3
Record name 3'-Adenylic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 9-[3-O-(hydroxyphosphinato)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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